2-((2-Nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid
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Overview
Description
2-((2-Nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid: is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a nitrophenyl group attached to an isoindoline ring, which is further substituted with a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-nitroaniline with isatin, followed by cyclization and subsequent oxidation. The reaction conditions often require the use of strong acids or bases, and the process may involve heating and cooling steps to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated systems could be employed to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitroso or nitrate derivatives.
Reduction: : The nitro group can be reduced to an amino group, resulting in different derivatives.
Substitution: : The carboxylic acid group can participate in substitution reactions, leading to esterification or amidation.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are often used.
Substitution: : Reagents like thionyl chloride (SOCl2) for esterification or ammonia (NH3) for amidation are typically employed.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amino derivatives, hydrazine derivatives.
Substitution: : Ester derivatives, amide derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : It may serve as a probe or inhibitor in biochemical studies, particularly in enzyme inhibition assays.
Medicine: : Potential use in drug development, especially in the design of new therapeutic agents targeting specific biological pathways.
Industry: : Application in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-((2-Nitrophenyl)amino)-1,3-dioxoisoindoline-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
This compound can be compared to other nitrophenyl derivatives and isoindoline derivatives:
Similar Compounds: : 2-Nitrodiphenylamine, Bis(2-nitrophenyl) disulfide, 2-Nitrophenol.
Properties
IUPAC Name |
2-(2-nitroanilino)-1,3-dioxoisoindole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O6/c19-13-9-6-5-8(15(21)22)7-10(9)14(20)17(13)16-11-3-1-2-4-12(11)18(23)24/h1-7,16H,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERGPOPIKKDXPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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